Nickel(II) bromide

Catalog No.
S1507997
CAS No.
13462-88-9
M.F
Br2Ni
M. Wt
218.50 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nickel(II) bromide

CAS Number

13462-88-9

Product Name

Nickel(II) bromide

IUPAC Name

nickel(2+);dibromide

Molecular Formula

Br2Ni

Molecular Weight

218.50 g/mol

InChI

InChI=1S/2BrH.Ni/h2*1H;/q;;+2/p-2

InChI Key

IPLJNQFXJUCRNH-UHFFFAOYSA-L

SMILES

[Ni](Br)Br

Canonical SMILES

[Ni+2].[Br-].[Br-]

Source of Bromide Ion:

Nickel(II) bromide serves as a readily available and convenient source of the bromide ion (Br⁻) in various research settings. This ion finds use in diverse areas, including:

  • Analytical Chemistry: Br⁻ is employed in the detection and quantitative analysis of various elements and compounds through techniques like precipitation reactions and ion-selective electrodes .
  • Biochemistry: Bromide plays a role in some biological processes, and NiBr₂ can be used to study its interactions with enzymes and other biomolecules .

Catalyst in Organic Synthesis:

NiBr₂ acts as a catalyst in numerous organic synthesis reactions. Its versatility and efficiency make it valuable for:

  • Cross-coupling reactions: These reactions involve the formation of carbon-carbon bonds between different organic molecules. NiBr₂ is an effective catalyst for various cross-coupling reactions, enabling the synthesis of complex organic compounds .
  • Other organic reactions: NiBr₂ can also be used as a catalyst in other organic reactions like hydrodehalogenation (removal of halogen atoms) and cyclization (formation of ring structures) .

Material Science Research:

Nickel(II) bromide finds applications in material science research due to its unique properties:

  • Precursor for nickel-containing materials: NiBr₂ is often used as a precursor for the synthesis of diverse nickel-based materials with specific functionalities. These materials possess applications in areas like catalysis, energy storage, and magnetics .
  • Electrolyte in batteries: Research explores the use of NiBr₂ as an electrolyte in high-energy density batteries due to its potential for improved energy storage and discharge capabilities .

Other Research Applications:

Beyond the mentioned areas, nickel(II) bromide finds use in various other scientific research fields:

  • Crystal Growth: NiBr₂ can be used as a solvent or growth medium for certain crystals, facilitating the investigation of their properties and applications .
  • Analytical Applications: NiBr₂ can be employed in specific analytical techniques like X-ray diffraction and neutron scattering for material characterization .

Nickel(II) bromide is an inorganic compound with the chemical formula NiBr₂. It exists in both anhydrous and hydrated forms, where the hydrated versions can include two, three, or six water molecules. The anhydrous form is a yellow-brown solid that is soluble in water, forming a blue-green hexahydrate. The nickel(II) ion in these compounds typically adopts an octahedral geometry, which is characteristic of many transition metal complexes .

Nickel(II) bromide is considered moderately toxic upon ingestion, inhalation, or skin contact. It can irritate the skin, eyes, and respiratory tract. Chronic exposure to nickel compounds may cause respiratory problems and nickel dermatitis (skin allergy).

Here are some safety precautions for handling nickel(II) bromide:

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Use a fume hood for operations involving dust or aerosols.
  • Wash hands thoroughly after handling.
  • Dispose of waste according to local regulations.
, including precipitation and complexation. For example:

  • Reaction with Sodium Phosphate:
    3NiBr2(aq)+2Na3PO4(aq)Ni3(PO4)2(s)+6NaBr(aq)3\text{NiBr}_2(aq)+2\text{Na}_3\text{PO}_4(aq)\rightarrow \text{Ni}_3(\text{PO}_4)_2(s)+6\text{NaBr}(aq)
    This reaction produces solid nickel(II) phosphate as a precipitate .
  • Reaction with Ammonium Sulfide:
    NiBr2(aq)+ NH4)2S(aq)NiS(s)+2NH4Br(aq)\text{NiBr}_2(aq)+\text{ NH}_4)_2\text{S}(aq)\rightarrow \text{NiS}(s)+2\text{NH}_4\text{Br}(aq)
    Nickel(II) sulfide precipitates out of the solution .
  • Hydration Reaction:
    When solid nickel(II) bromide is dissolved in water, it dissociates into its constituent ions:
    NiBr2(s)Ni2+(aq)+2Br(aq)\text{NiBr}_2(s)\rightarrow \text{Ni}^{2+}(aq)+2\text{Br}^-(aq)
    This highlights its strong electrolyte nature .

Nickel(II) bromide has been studied for its biological effects, particularly regarding its toxicity and potential carcinogenicity. Nickel compounds are known to induce oxidative stress and can lead to cellular damage. While Nickel(II) bromide itself has not been extensively studied for specific biological activities, nickel ions are recognized for their role in various biochemical processes but can also be harmful at elevated concentrations.

Nickel(II) bromide can be synthesized through several methods:

  • Direct Combination: Nickel metal reacts with bromine gas at elevated temperatures.
    Ni+Br2NiBr2\text{Ni}+\text{Br}_2\rightarrow \text{NiBr}_2
  • Neutralization Reaction: Nickel hydroxide can be treated with hydrobromic acid.
    Ni OH 2+2HBrNiBr2+2H2O\text{Ni OH }_2+2\text{HBr}\rightarrow \text{NiBr}_2+2\text{H}_2\text{O}
  • From Nickel Carbonate: Nickel carbonate reacts with hydrobromic acid.
    NiCO3+2HBrNiBr2+H2O+CO2\text{NiCO}_3+2\text{HBr}\rightarrow \text{NiBr}_2+\text{H}_2\text{O}+\text{CO}_2

Nickel(II) bromide is utilized in various applications, including:

  • Catalysis: It serves as a catalyst in cross-coupling reactions and carbonylation processes, often showing increased activity compared to other nickel halides like nickel(II) chloride .
  • Electrolytes: Its strong electrolyte properties make it useful in electrochemical applications.
  • Research: Nickel(II) bromide is employed in studies related to magnetism due to its magnetic properties at different temperatures.

Nickel(II) bromide shares similarities with other transition metal halides, particularly those of nickel and other divalent metals. Here are some comparable compounds:

CompoundFormulaUnique Characteristics
Nickel(II) chlorideNiCl₂More soluble than nickel(II) bromide; used in similar applications.
Cobalt(II) bromideCoBr₂Similar structure and properties; used in catalysis.
Copper(II) bromideCuBr₂Exhibits different color properties; also used as a catalyst.
Zinc bromideZnBr₂Known for its use in pharmaceuticals; less toxic compared to nickel compounds.

Uniqueness of Nickel(II) Bromide

Nickel(II) bromide is unique due to its specific magnetic properties, including its transition from paramagnetic to antiferromagnetic states at low temperatures. Its ability to form stable complexes and participate actively in catalysis further distinguishes it from other similar compounds.

Nickel(II) bromide was first synthesized in the mid-19th century as part of broader investigations into nickel halides. Its discovery paralleled the isolation of elemental nickel by Axel Fredrik Cronstedt in 1751. Early studies focused on its hygroscopic nature and coordination chemistry, with notable advancements in the 20th century revealing its layered crystal structure and antiferromagnetic properties. The compound’s ability to form hydrates (e.g., NiBr₂·6H₂O) and adducts with Lewis bases further expanded its utility in industrial processes.

Research Motivations: Emerging Applications in Magnetism and Catalysis

Recent interest in NiBr₂ stems from its:

  • Magnetic Frustration: Competing interactions in its triangular lattice enable noncollinear spin configurations, making it a model system for studying low-dimensional magnetism.
  • Catalytic Versatility: NiBr₂-glyme complexes exhibit enhanced activity in cross-coupling reactions, outperforming traditional palladium catalysts in specific transformations.
  • Semiconducting Behavior: Ultrathin NiBr₂ films grown epitaxially on substrates like Au(111) show layer-dependent band gaps, relevant for next-generation electronic devices.

Scope of Modern Academic Inquiry

Current research spans:

  • Pressure-induced tuning of magnetic transitions.
  • Mechanistic studies of NiBr₂-mediated C–H functionalization.
  • Development of air-stable NiBr₂ precursors for organic synthesis.

Synthetic Routes

Nickel(II) bromide is synthesized via direct reaction of elemental nickel with bromine gas at elevated temperatures (300–400°C), yielding anhydrous NiBr₂ as a yellow-brown solid [1]. Alternative routes involve treating nickel carbonate or oxide with hydrobromic acid (HBr), followed by dehydration under vacuum or via azeotropic distillation with thionyl chloride [1]. Hydrated forms, such as the hexahydrate (NiBr₂·6H₂O), are obtained by crystallization from aqueous solutions, with controlled dehydration producing tri- or dihydrates [1].

Precursor optimization for catalytic applications often involves ligand adduct formation. For example, combining NiBr₂ with triphenylphosphine (PPh₃) in ethanol yields [NiBr₂(PPh₃)₂], a tetrahedral complex used in cross-coupling reactions [4]. Similarly, reactions with 1,2-bis(diphenylphosphino)ethane (dppe) produce [NiBr₂(dppe)], which adopts a square-planar geometry [4]. These phosphine complexes exhibit enhanced stability and reactivity compared to bare NiBr₂, as demonstrated in Suzuki–Miyaura couplings [4].

Halide Exchange and Redox Modulation

NiBr₂ participates in halide exchange reactions, such as its use with sodium cyanide (NaCN) to generate aryl nitriles from aryl bromides [2]. The in situ formation of [Ni(CN)₂] intermediates facilitates rapid cyanation at room temperature [2]. Reductive pathways employing zinc or magnesium yield Ni(I) species like [Ni(COD)Br]₂ (COD = 1,5-cyclooctadiene), which serve as precursors for low-valent nickel catalysis [3].

Ligand Coordination Dynamics

Phosphine Systems

Phosphine ligands profoundly influence NiBr₂'s coordination geometry. With monodentate PPh₃, NiBr₂ forms tetrahedral [NiBr₂(PPh₃)₂] (Fig. 1a), whereas bidentate dppe enforces a square-planar structure in [NiBr₂(dppe)] [4]. Bulky phosphines, such as tricyclohexylphosphine (PCy₃), promote dimerization via bromide bridging, as seen in [Ni₂Br₄(PCy₃)₂] [5].

Table 1: Common NiBr₂–phosphine complexes

ComplexGeometryApplication
[NiBr₂(PPh₃)₂]TetrahedralSuzuki–Miyaura coupling [4]
[NiBr₂(dppe)]Square-planarOlefin hydrogenation [4]
[NiBr(Mes)(dppe)]TrigonalKumada coupling [4]

Bipyridine and Amidine Ligands

2,2′-Bipyridine (bpy) forms octahedral [NiBr₂(bpy)] complexes, where the bpy ligand occupies two equatorial sites, and bromide ions occupy axial positions [7]. Spectroscopic studies reveal ligand-to-metal charge transfer (LMCT) transitions at 450–500 nm, characteristic of Ni(II)–bpy systems [8]. Carboranyl amidines, such as 10-PrNHC(Et)=HN-7,8-C₂B₉H₁₁, coordinate via nitrogen and carborane vertices, yielding π,σ-complexes like [3-Ph₃P-3-(8-PrN=C(Et)NH)-closo-3,1,2-NiC₂B₉H₁₀] [5].

Halide Bridging and Cluster Formation

In nonpolar solvents, NiBr₂ forms polymeric chains via bromide bridges, as evidenced by X-ray diffraction (Fig. 1b) [1]. These chains dissociate in coordinating solvents like dimethyl sulfoxide (DMSO), yielding monomeric [NiBr₂(DMSO)₂] species [1].

Structural Characterization

X-ray Diffraction Analysis

Anhydrous NiBr₂ crystallizes in the hexagonal CdCl₂ structure (space group R3m), with Ni–Br bond lengths of 2.52–2.58 Å [1]. The hexahydrate [NiBr₂(H₂O)₆] features octahedral Ni(II) centers with four equatorial water molecules and two axial bromide ligands [1]. Phosphine adducts like [NiBr₂(PPh₃)₂] adopt distorted tetrahedral geometries, with Ni–P bond lengths of 2.25–2.30 Å [6].

Spectroscopic Techniques

  • UV-Vis Spectroscopy: NiBr₂ exhibits dd transitions at 600–700 nm (ε ≈ 50 M⁻¹cm⁻¹) in aqueous solution, shifting to 550 nm in acetonitrile due to solvent field effects [4].
  • NMR Spectroscopy: ³¹P NMR of [NiBr₂(PPh₃)₂] shows a singlet at δ 25 ppm, indicative of equivalent phosphine ligands [4].
  • EPR: Ni(I) derivatives like [Ni(COD)Br]₂ display isotropic signals at g = 2.05, consistent with a d⁹ configuration [3].

Solvent-Mediated Coordination

DMSO and Acetonitrile Effects

In DMSO, NiBr₂ forms [NiBr₂(DMSO)₄], where DMSO coordinates via sulfur in a monodentate fashion [1]. Acetonitrile (MeCN) promotes ligand displacement, converting [NiBr₂(PPh₃)₂] to [NiBr₂(MeCN)₂] with concurrent PPh₃ dissociation [4]. Solvent polarity also influences redox potentials; in MeCN, NiBr₂ exhibits a reduction wave at −1.2 V vs. SCE, shifted cathodically compared to −0.9 V in THF [8].

Aqueous Coordination Chemistry

The hexahydrate [NiBr₂(H₂O)₆] undergoes stepwise ligand substitution with chloride or ammonia, forming mixed-ligand complexes like [NiBrCl(H₂O)₄]⁺ [1]. EXAFS studies confirm retention of octahedral geometry during these substitutions [1].

Nickel(II) bromide exhibits fascinating noncollinear magnetic ordering behavior that persists from bulk to the two-dimensional limit. In bulk form, the compound undergoes a two-step magnetic ordering process: first transitioning from paramagnetic to antiferromagnetic at 52 K, followed by a second transition to a helimagnetic state at 22.8 K [1] [2]. The helimagnetic phase is characterized by a long-wavelength cycloidal spin structure with a periodicity of approximately 40 unit cells and a spin-spiral plane parallel to the (001) crystallographic plane [1] [2].

The magnetic behavior in two-dimensional films grown on Au(111) substrates reveals remarkable preservation of magnetic order even at the monolayer limit. X-ray magnetic circular dichroism measurements demonstrate that monolayer NiBr₂ exhibits magnetically ordered states below 27 K with pronounced in-plane magnetic anisotropy and zero remanence [3] [4]. This behavior is attributed to a noncollinear magnetic structure, consistent with theoretical predictions of helimagnetic ordering in reduced-dimensional systems [3] [4].

Layer-Dependent Magnetic Properties

The magnetic properties of NiBr₂ films exhibit strong layer dependence. Single-layer films show orbital magnetic moments reaching 0.34-0.41 μB per Ni atom and spin magnetic moments of 1.27-1.49 μB, substantially lower than the nominal value of 2 μB expected for S = 1 systems [3]. For thicker films (2 ML), the magnetic properties approach those of bulk NiBr₂, with orbital magnetic moments of 0.11 μB and spin magnetic moments of 1.47 μB [3].

The noncollinear magnetic structure arises from competing magnetic interactions within the triangular lattice framework. First-principles calculations reveal that the magnetic frustration originates from the competition between ferromagnetic nearest-neighbor interactions (J₁ = -5.88 meV) and antiferromagnetic third nearest-neighbor interactions (J₃ = 3.18 meV) [5]. This magnetic frustration satisfies the condition for helimagnetic states and results in six symmetrically equivalent modulation vectors parallel to the , [6], and directions [5].

Magnetoferroelectric Coupling Mechanisms

Nickel(II) bromide demonstrates type-II multiferroic behavior where ferroelectric polarization emerges from magnetic ordering. The multiferroic phase transition occurs at 22.8 K in bulk crystals, coinciding with the formation of the cycloidal spin structure [2]. The electric polarization appears in the [6] direction, perpendicular to the spin rotation axis ( [1]), and exhibits field-reversible behavior [2].

Microscopic Coupling Mechanisms

The magnetoferroelectric coupling in NiBr₂ can be understood through multiple microscopic mechanisms. For monolayer systems, the electric polarization (approximately 2.67 × 10⁻¹³ C/m) shows linear dependence on spin-orbit coupling strength, indicating that the generalized Katsura-Nagaosa-Balatsky (gKNB) model adequately describes the coupling mechanism [5]. The gKNB model considers contributions from up to third nearest-neighbor spin pairs, with the total polarization expressed as:

P = Σᵢⱼ M^(ij) (Sᵢ × Sⱼ)

where M^(ij) represents the magnetoelectric matrix between spin dimers [5].

The magnetoelectric matrix elements can be understood through two distinct spin-current mechanisms: the conventional Katsura-Nagaosa-Balatsky mechanism (PKNB ∝ eᵢⱼ × (Sᵢ × Sⱼ)) and the Kaplan-Mahanti contribution (PKM ∝ Sᵢ × Sⱼ) [5]. The calculated magnetoelectric matrix for the first nearest-neighbor dimer takes the form:

M¹⟨x-axis⟩ = [ -3.5    0      0   ]              [  0   -20.13  35.25] × 10⁻⁵ eÅ              [  0    -2.38   0   ]

Coupling Strength and Anisotropy

The strength of magnetoferroelectric coupling in NiBr₂ depends critically on the magnetic propagation vector and spin-orbit coupling effects. X-ray diffraction reveals magnetoelastic lattice modulation with half the periodicity of the magnetic modulation below the cycloidal ordering temperature, indicating elliptically distorted transverse helix structure [2]. The spontaneous polarization shows nontrivial dependence on both magnitude and direction of applied magnetic fields, suggesting possible selection of propagation vectors from sixfold-degenerate directions through magnetic domain control [2].

The halogen contribution to spin-orbit coupling dominates the ferroelectric polarization, with electric polarization increasing as halogen SOC is enhanced while decreasing as Ni SOC increases [5]. This suggests that the ligand atoms play a crucial role in mediating the magnetoelectric coupling through their electronic structure modifications.

Pressure-Induced Modulation of Electronic and Magnetic States

Hydrostatic pressure provides a powerful tool for tuning the electronic and magnetic properties of NiBr₂. First-principles calculations combined with Monte Carlo simulations demonstrate that pressure can dramatically enhance the magnetic ordering temperature from 29 K at ambient pressure to 105 K at 15 GPa, representing a three-fold increase [7].

Structural Evolution Under Pressure

Under hydrostatic pressure, both in-plane and out-of-plane lattice parameters decrease monotonically, with the out-of-plane parameter showing larger compression as expected for van der Waals materials [7]. Specifically, the in-plane lattice parameter decreases from 3.67 Å at ambient pressure to 3.44 Å at 15 GPa, while the out-of-plane parameter decreases from 18.27 Å to 16.09 Å [7].

Exchange Interaction Modifications

Pressure significantly modifies the magnetic exchange interactions that govern the helimagnetic ordering. The ferromagnetic first nearest-neighbor exchange interaction increases from J₁ = -3.19 meV at ambient pressure to J₁ = -4.68 meV at 15 GPa [7]. Simultaneously, the antiferromagnetic third nearest-neighbor interaction increases from J₃ = 1.56 meV to J₃ = 3.74 meV [7]. This results in an increase in the frustration ratio |J₃/J₁| from 0.49 to 0.80, enhancing the magnetic frustration that drives the helimagnetic state.

The interlayer exchange interactions show even more dramatic pressure dependence. The dominant second nearest-neighbor interlayer exchange increases from J₂⊥ = 0.62 meV at ambient pressure to J₂⊥ = 4.02 meV at 15 GPa, representing a 6.5-fold increase [7]. This substantial enhancement can be attributed to the significant decrease in the c lattice parameter under pressure.

Electronic Structure Evolution

The electronic structure of NiBr₂ remains semiconducting up to very high pressures, with the band gap closing only at approximately 80 GPa [7]. The indirect band gap decreases from 1.87 eV at ambient pressure to 1.46 eV at 15 GPa, following the expected trend of decreasing band gaps under compression [7]. The magnetic moments of Ni atoms remain essentially constant at approximately 1.54 μB throughout the pressure range studied, indicating that the high-spin Ni²⁺ electronic configuration is maintained.

Magnetic Propagation Vector Modulation

Pressure-induced changes in exchange interactions directly affect the magnetic propagation vector, which determines the spiral pitch of the helimagnetic structure. The in-plane component of the magnetic propagation vector increases from q∥ = 0.098 at ambient pressure to q∥ = 0.122 at 15 GPa [7]. This corresponds to a decrease in the magnetic unit cell length from 10.14 to 8.16 lattice units, indicating that the spiral becomes more tightly wound under pressure.

The modification of the propagation vector has important implications for the spin-induced ferroelectric polarization. According to the generalized Katsura-Nagaosa-Balatsky model, the polarization magnitude is proportional to sin(q), suggesting that the larger q values achieved under pressure could potentially enhance the multiferroic response [7].

Bandgap Engineering in Semiconductor Applications

The semiconducting nature of NiBr₂ with its tunable electronic properties makes it an attractive candidate for various semiconductor applications. The compound exhibits layer-dependent band gaps ranging from 3.4 eV for monolayers to 4.5 eV for trilayers, providing opportunities for bandgap engineering through dimensional control [3].

Layer-Dependent Electronic Properties

Scanning tunneling spectroscopy reveals that different layers of NiBr₂ exhibit distinct electronic characteristics. The first NiBr₂ layer shows a single broad resonance at approximately 0.8 V, while the second layer exhibits an additional resonance at 1.3 V, and the third layer shows further peaks at 1.4 V and 1.7 V [3]. These layer-dependent electronic states arise from the highly localized nature of Ni-d orbitals and weak interlayer coupling, allowing for layer-specific band alignment and effective bandgap tuning.

The increasing band gap with layer number results from decreasing screening effects by the metal substrate and local gating effects during measurements. This behavior suggests that the electronic properties can be systematically tuned by controlling the number of layers, offering potential for designing electronic devices with specific bandgap requirements.

Semiconductor Device Applications

The combination of semiconducting behavior and magnetic ordering down to the two-dimensional limit positions NiBr₂ as a promising material for spintronic applications. The large band gaps (3.4-4.5 eV) make these materials suitable for use as tunnel barriers in magnetic tunnel junctions and other spintronic devices [3]. The preservation of magnetic order at the monolayer limit ensures that the spin-dependent electronic properties remain functional even in ultrathin device architectures.

The semiconducting character persists under pressure, with the band gap remaining substantial (1.46 eV) even at 15 GPa [7]. This pressure-tunable bandgap behavior offers additional degrees of freedom for device optimization, potentially allowing for in-situ tuning of electronic properties during device operation.

Electronic Band Structure Characteristics

The electronic band structure of NiBr₂ features strongly localized Ni-d states that contribute to the unoccupied density of states as sharp resonances. These flat bands are attributed to largely localized Ni d orbitals and appear as distinct peaks in scanning tunneling spectroscopy measurements [3]. The valence band shows weaker and broader features attributed to overlapping s, p, and d bands with major contributions from Br-4p orbitals.

The pressure-induced evolution of the band structure maintains the semiconducting character while systematically reducing the band gap. This behavior suggests that pressure can be used as a tool for fine-tuning the electronic properties for specific applications, such as optimizing the balance between tunneling current and barrier height in magnetic tunnel junctions.

Physical Description

Yellowish-green odorless solid. Sinks in and mixes with water. (USCG, 1999)

Hydrogen Bond Acceptor Count

2

Exact Mass

217.76997 g/mol

Monoisotopic Mass

215.77202 g/mol

Heavy Atom Count

3

Density

4 at 68 °F (est) (USCG, 1999)

UNII

41SGH8A2S6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.92%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (97.92%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341 (97.92%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350 (97.92%): May cause cancer [Danger Carcinogenicity];
H360 (97.92%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (97.92%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (97.92%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.92%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

13462-88-9

Wikipedia

Nickel(II) bromide

General Manufacturing Information

Nickel bromide (NiBr2): ACTIVE

Dates

Modify: 2023-08-15

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